Heptafluorobutyronitrile

CAS No.: 375-00-8

Cat. No.: VC2311049

Molecular Formula: C4F7N

Molecular Weight: 195.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 375-00-8 |

|---|---|

| Molecular Formula | C4F7N |

| Molecular Weight | 195.04 g/mol |

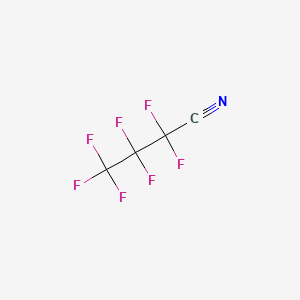

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanenitrile |

| Standard InChI | InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 |

| Standard InChI Key | BOZRBIJGLJJPRF-UHFFFAOYSA-N |

| SMILES | C(#N)C(C(C(F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(#N)C(C(C(F)(F)F)(F)F)(F)F |

Introduction

Fundamental Properties and Characteristics

Heptafluorobutyronitrile, also known by its systematic name 2,2,3,3,4,4,4-heptafluorobutanenitrile, is a fluorinated organic compound with the chemical formula C₄F₇N. It possesses distinctive physical and chemical properties that make it valuable for various applications. The compound has a molecular weight of 195.038 g/mol and exists as a liquid at room temperature with a relatively low boiling point .

The fundamental physical and chemical properties of heptafluorobutyronitrile are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 375-00-8 |

| Molecular Formula | C₄F₇N |

| Molecular Weight | 195.03800 g/mol |

| Density | 1.545 g/cm³ |

| Boiling Point | 18.8°C at 760 mmHg |

| Exact Mass | 194.99200 |

| PSA | 23.79000 |

| LogP | 2.34288 |

| Index of Refraction | 1.271 |

This compound features a nitrile functional group (-CN) attached to a perfluorinated propyl chain, giving it unique reactivity and stability characteristics. The presence of seven fluorine atoms in the molecule contributes to its distinct chemical behavior and interactions with various materials .

Compatibility Studies with Materials

Interaction with Metal Oxides

Research into the compatibility between heptafluorobutyronitrile and various materials has been a focus of recent scientific investigations. One significant study examined the interaction between this compound and α-aluminum oxide (0001) surface using density functional theory (DFT). The results demonstrated a chemisorption mechanism between heptafluorobutyronitrile and the α-aluminum oxide surface .

Further experimental verification confirmed compatibility between heptafluorobutyronitrile and α-aluminum oxide at temperatures up to 170°C. This finding has important implications for the use of α-aluminum oxide-based materials as insulators in electrical equipment containing heptafluorobutyronitrile .

Compatibility with Silver

Studies investigating the compatibility between heptafluorobutyronitrile and silver have provided important insights into their interaction mechanisms. Using density functional theory, researchers determined that the most favorable adsorption structure exhibited an adsorption energy of 0.69 eV with a charge transfer of 0.024e .

Analysis using Electron Localization Function (ELF) revealed electron delocalization between heptafluorobutyronitrile and the Ag (111) surface. The interaction mechanism was classified as physisorption, with van der Waals forces playing a dominant role. Long-term compatibility testing over 70 days demonstrated no significant changes in the gas composition of heptafluorobutyronitrile or in the morphology and crystal structure of silver, confirming good long-term compatibility .

Compatibility with Polymeric Materials

The compatibility of heptafluorobutyronitrile with polymeric materials such as Ethylene Propylene Diene Monomer (EPDM) and Chloroprene Rubber (CR) has been experimentally evaluated through thermal acceleration tests. These tests measure changes in gas composition and material surface properties after exposure at various temperatures .

Table 2 summarizes the results of thermal acceleration tests showing changes in gas composition when heptafluorobutyronitrile (as part of CF₃SO₂F/N₂ gas mixture) interacts with EPDM:

| Test Group | Test Temperature (°C) | Ratio Before Test (%) | Ratio After Test (%) |

|---|---|---|---|

| EPDM | 70 | 39.38 | 37.83 |

| EPDM | 85 | 40.72 | 38.66 |

| EPDM | 100 | 40.69 | 35.08 |

| CR | 70 | 40.75 | 37.34 |

| CR | 85 | 40.06 | 36.94 |

| CR | 100 | 40.11 | 35.13 |

The data indicates that both EPDM and CR cause a decrease in the proportion of CF₃SO₂F when coexisting with these materials for extended periods, with the effect becoming more pronounced at higher temperatures .

Element analysis of the rubber surfaces after exposure to the gas mixture containing heptafluorobutyronitrile revealed the presence of fluorine, which was absent in control samples. This suggests chemical reactions between heptafluorobutyronitrile and the rubber materials .

Environmental Considerations and Applications

Industrial Applications

Heptafluorobutyronitrile's unique properties make it suitable for various industrial applications. Its low boiling point (18.8°C at 760 mmHg) and specific chemical reactivity profile contribute to its utility in specialized chemical processes .

The compound's stability at moderate temperatures and compatibility with certain materials, as demonstrated by compatibility studies with α-aluminum oxide and silver, suggest its potential use as an insulating medium in electrical equipment. This application is particularly relevant given the ongoing search for alternatives to SF₆ with lower environmental impact .

Chemical Reactivity and Synthesis

Synthetic Routes

Several scientific papers referenced in the search results mention heptafluorobutyronitrile in the context of chemical research, including works published in the Journal of the American Chemical Society (1965), Journal of Chemical Research (1994), and other scholarly publications .

Elemental Composition Analysis

Surface analysis of materials exposed to heptafluorobutyronitrile or compounds containing similar fluorinated groups has provided insights into chemical reactions and compatibility. The following table shows elemental composition data from one such analysis:

| Element | 70°C Test Group (%) | 85°C Test Group (%) | 100°C Test Group (%) |

|---|---|---|---|

| C | 90.41 | 83.95 | 80.74 |

| O | 4.09 | 7.14 | 8.76 |

| F | 1.04 | 3.69 | 4.99 |

| Na | 0.14 | 0.15 | 0.14 |

| Mg | 0.46 | 1.21 | 1.18 |

| Al | 0.09 | 0.08 | 0.09 |

| S | 0.56 | 1.06 | 1.28 |

| Cl | 2.84 | 2.24 | 2.37 |

| Ca | 0.16 | 0.15 | 0.09 |

| Fe | - | 0.07 | 0.07 |

| Zn | 0.21 | 0.25 | 0.30 |

Research Developments and Future Directions

Recent research has focused on understanding the fundamental chemical interactions of heptafluorobutyronitrile with various materials and surfaces. These studies are crucial for evaluating the compound's potential as an environmentally friendly alternative to conventional greenhouse gases in industrial applications.

The work by Zhang et al. (2021) on the compatibility between heptafluorobutyronitrile and α-aluminum oxide surfaces provides important theoretical and experimental insights. Their finding that dissociation of heptafluorobutyronitrile on α-aluminum oxide surfaces requires high activation energy suggests good stability in systems using these materials together .

Similarly, Li et al. (2019) investigated the compatibility between heptafluorobutyronitrile and silver, finding physisorption as the dominant interaction mechanism. The long-term stability observed in their 70-day test further supports the potential use of heptafluorobutyronitrile in applications involving silver components .

Future research directions may include:

-

Development of more efficient synthesis methods for heptafluorobutyronitrile

-

Further compatibility studies with a wider range of industrial materials

-

Comprehensive environmental impact assessments

-

Optimization of heptafluorobutyronitrile-based systems for electrical insulation and other applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume